molecular formula C12H14N2O2 B13883786 Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate CAS No. 59127-99-0

Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate

Cat. No.: B13883786
CAS No.: 59127-99-0
M. Wt: 218.25 g/mol
InChI Key: HDOYOYSFLXCYDQ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method . The reaction is generally performed in neutral or weakly basic organic solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods aim to improve the efficiency and yield of the reaction while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives and oxidized forms of the compound .

Mechanism of Action

The mechanism of action of ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with various molecular targets and pathways. For example, it can act as a cyclin-dependent kinase inhibitor, modulating cell cycle progression and DNA synthesis . Additionally, it may interact with GABA receptors, influencing neurological functions .

Properties

CAS No.

59127-99-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-8-14-7-9(2)4-5-11(14)13-10/h4-5,7-8H,3,6H2,1-2H3

InChI Key

HDOYOYSFLXCYDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=CC2=N1)C

Origin of Product

United States

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